molecular formula C8H8ClF3N2OS B2871582 2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide CAS No. 2411259-76-0

2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide

Cat. No. B2871582
CAS RN: 2411259-76-0
M. Wt: 272.67
InChI Key: CTVLUFMIOPTMQS-UHFFFAOYSA-N
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Description

Compounds similar to “2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide” are often used as intermediates in the synthesis of various organic compounds . They belong to a class of compounds known as Weinreb amides .


Synthesis Analysis

The synthesis of similar compounds often involves acylation, chlorination, and methylation reactions . For example, a method for synthesizing a similar compound, “2-chloro-N-methyl-N-(4-nitrophenyl)acetamide”, involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain the target product .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of “2-Chloro-N-methylacetamide” has been analyzed and its molecular formula is reported to be C3H6ClNO .


Chemical Reactions Analysis

Similar compounds can participate in various chemical reactions. For example, “2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide” can be used as a reactant for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, “2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine” has a molecular weight of 211.57 and is reported to be a solid at room temperature .

Mechanism of Action

The mechanism of action of similar compounds often depends on their specific chemical structure and the context in which they are used. For instance, trifluoromethylpyridine derivatives, which have a similar structure, are thought to exert their biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure. For instance, “2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine” is labeled with the GHS07 pictogram and has hazard statements H302, indicating that it is harmful if swallowed .

Future Directions

The future directions of research on similar compounds are likely to involve the development of new synthetic methods and the exploration of novel applications. For example, it is expected that many novel applications of trifluoromethylpyridine, a similar compound, will be discovered in the future .

properties

IUPAC Name

2-chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2OS/c1-14(7(15)2-9)3-6-13-5(4-16-6)8(10,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVLUFMIOPTMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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